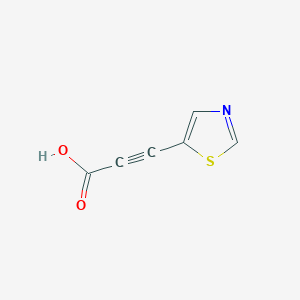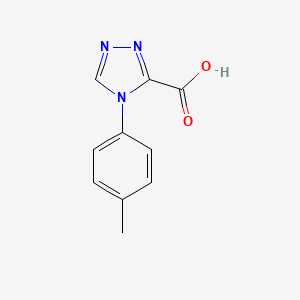
4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzohydrazide with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The 4-methylphenyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid
- 4-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
- 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)13-6-11-12-9(13)10(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
YZZMILIHTIALLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




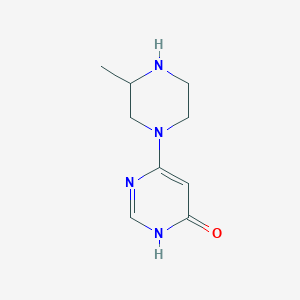



![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)

![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
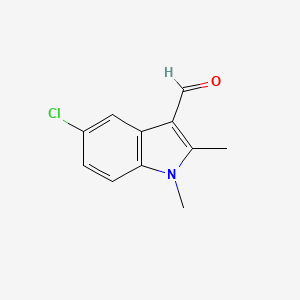
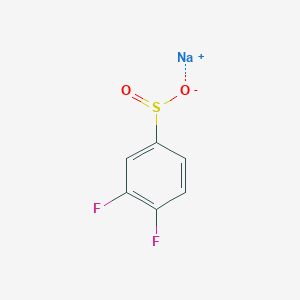
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
